molecular formula C17H23NO3S2 B2736789 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2319896-60-9

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2736789
CAS No.: 2319896-60-9
M. Wt: 353.5
InChI Key: FIJMJIDRVSYUNL-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by:

  • Aromatic core: A benzene ring substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4 and 3.
  • Sulfonamide group: A sulfonamide (-SO₂NH-) linkage connecting the benzene ring to a branched alkyl chain.
  • Alkyl-thiophene side chain: A tertiary carbon backbone (2-methyl-2-(thiophen-3-yl)propyl) featuring a thiophene heterocycle at position 2.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-12-8-15(21-5)16(9-13(12)2)23(19,20)18-11-17(3,4)14-6-7-22-10-14/h6-10,18H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMJIDRVSYUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiophene moiety.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Heterocycle Presence Reference
2-Methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide Benzenesulfonamide Methoxy, dimethyl, sulfonamide, thiophene Thiophene (position 3) N/A
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, ) Amino alcohol Naphthol ether, tertiary amine Thiophene (position 3)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a, ) Amino alcohol Primary alcohol, secondary amine Thiophene (position 2)
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b, ) Naphthol-amino alcohol Naphthol, secondary amine Thiophene (position 2)

Key Observations:

Sulfonamide vs. In contrast, compounds like e, a, and b () contain amino alcohol backbones, which are more basic and polar due to amine and hydroxyl groups .

Thiophene Positional Isomerism :

  • The thiophene ring in the target compound is at position 3, whereas compounds a and b () have thiophene at position 2. Positional isomerism can drastically alter electronic properties and binding affinity in biological systems.

Compounds b and e () incorporate naphthalene, a larger aromatic system that may increase steric hindrance or π-π stacking interactions .

Analytical Challenges :

  • USP methods for compounds in focus on detecting impurities via chromatographic techniques. The target compound’s sulfonamide and branched alkyl-thiophene chain may require specialized methods (e.g., HPLC-MS) for purity assessment, similar to naphthol-containing analogs .

Research Findings and Hypothetical Implications

Pharmacokinetic Considerations:

  • Lipophilicity : The methoxy and dimethyl groups on the benzene ring likely increase logP values compared to naphthol-containing compounds (e.g., b , e ), suggesting slower metabolic clearance.
  • Metabolic Stability : The thiophene ring may undergo oxidative metabolism (e.g., sulfoxidation), analogous to thiophene-containing drugs like tienilic acid.

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

  • Molecular Formula : C18H19NO4S
  • Molecular Weight : 341.41 g/mol

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems.

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to this compound exhibit significant inhibition of carbonic anhydrase enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema by reducing intraocular pressure and fluid retention.

Antimicrobial Activity

The sulfonamide group is also associated with antimicrobial properties. Studies have shown that derivatives of benzenesulfonamide exhibit bacteriostatic effects against a range of bacterial strains. The exact mechanism involves the inhibition of folate synthesis pathways critical for bacterial growth.

Case Study 1: Glaucoma Treatment

A study evaluated the efficacy of a related sulfonamide compound in treating glaucoma through local administration. Results demonstrated a significant reduction in intraocular pressure compared to control groups, suggesting a potential application for this compound in ocular therapies .

Case Study 2: Antibacterial Efficacy

In vitro studies conducted on various bacterial strains revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined for several strains, showing effective inhibition at concentrations as low as 50 µg/mL .

Data Tables

Biological Activity Effect Reference
Carbonic Anhydrase InhibitionReduced intraocular pressure
Antibacterial ActivityEffective against multiple strains
Folate Synthesis InhibitionBacteriostatic effects

Q & A

Q. What crystallographic techniques confirm the compound’s three-dimensional structure?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) on crystals grown via vapor diffusion (e.g., dichloromethane/hexane). Refine data with SHELXL to determine bond angles, torsion angles (e.g., C-S-N-C dihedral), and hydrogen-bonding networks (e.g., sulfonamide NH∙∙∙O interactions) .

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